3-ウンデシルチオフェン

概要

説明

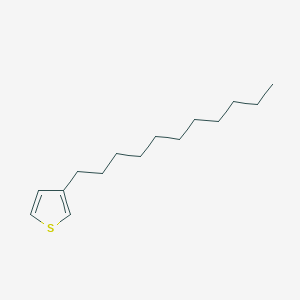

3-Undecylthiophene, also known as 3-Undecylthiophene, is a useful research compound. Its molecular formula is C15H26S and its molecular weight is 238.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-Undecylthiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Undecylthiophene including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

材料科学: 導電性ポリマー

3-ウンデシルチオフェンは、導電性ポリマーの合成に利用されます。これらのポリマーは、プラスチックの機械的特性を維持しながら電気を伝導できるため、フレキシブルな電子デバイスの製造に不可欠です。 太陽電池、OLED、スマートテキスタイルでの使用に向けた導電率と安定性の向上に関する研究が進められています .

薬理学: 薬物送達システム

薬理学では、3-ウンデシルチオフェン誘導体は、薬物送達システムにおける可能性について調査されています。 そのユニークな構造により、薬物の溶解性とバイオアベイラビリティを向上させ、特に制御放出で特定の組織や臓器を標的とする革新的なキャリアを開発することができます .

農業: 農薬製剤

農業部門では、3-ウンデシルチオフェンを農薬製剤に使用する可能性を調査しています。その特性により、農薬の有効性を高め、必要な投与量を減らし、環境への影響を最小限に抑えることができます。 研究は、害虫管理ソリューションにおけるキャリアまたは有効成分としての可能性に焦点を当てています .

環境科学: 汚染修復

環境科学の研究では、3-ウンデシルチオフェンが汚染修復の候補物質として特定されています。 その化学構造は、汚染物質の吸着と分解に役立ち、汚染された水と土壌を処理するための新しいアプローチを提供する可能性があります .

食品産業: 香味と香りの向上

3-ウンデシルチオフェンは、食品産業で香味と香りを向上させるための用途について研究されています。 その分子構造は、食品製品の栄養価を変えることなく、より長持ちし、より強い香りを提供する新しい食品添加物の開発に役立つ可能性があります .

化粧品業界: 香料開発

化粧品業界では、3-ウンデシルチオフェンは香料開発のために調査されています。その安定性と独特の香りのプロファイルにより、新しい香水や香りのある製品を作るための貴重な化合物となっています。 研究は、他の香料成分との相互作用とその香りの持続時間への影響を理解することを目的としています .

Safety and Hazards

将来の方向性

作用機序

Target of Action

Thiophene-based analogs have been of interest to scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Mode of Action

It’s known that drugs generally work by binding to a receptor, which is a cellular component that the drugs bind to and produce cellular action

Biochemical Pathways

Thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The specific pathways these effects influence would require further investigation.

Result of Action

Thiophene derivatives are known to exhibit a variety of pharmacological properties

Action Environment

It’s known that the compound should be stored in a dark place, sealed in dry, at room temperature . This suggests that light, moisture, and temperature could potentially influence the compound’s stability and efficacy.

特性

IUPAC Name |

3-undecylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26S/c1-2-3-4-5-6-7-8-9-10-11-15-12-13-16-14-15/h12-14H,2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STIIRMZYURVVGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00340731 | |

| Record name | 3-Undecylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00340731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129607-86-9 | |

| Record name | 3-Undecylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00340731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural features of 3-Undecylthiophene?

A1: 3-Undecylthiophene is a thiophene derivative with an 11-carbon alkyl chain attached to the third position of the thiophene ring. Its molecular formula is C15H26S, and its molecular weight is 238.44 g/mol [, ]. Spectroscopic data, including Raman scattering measurements, have been reported, showing sensitivity of the vibrational frequency to torsions between thiophene rings [].

Q2: How is 3-Undecylthiophene used in creating biomaterials?

A2: 3-Undecylthiophene is a key component in synthesizing specialized copolymers for biomaterial applications. Researchers have created a biotinylated poly(3-methanolthiophene-co-3-undecylthiophene) (B-PMUT) copolymer. This copolymer forms stable monolayers using the Langmuir-Blodgett (LB) technique [, , ]. The biotinylation allows for the specific binding of streptavidin, creating a platform for further biomolecule immobilization, such as biotinylated phycoerythrin (B-PE) [, , ].

Q3: Can you explain the advantages of using B-PMUT in biosensing applications?

A3: B-PMUT offers several advantages in biosensing:

- Surface immobilization: The long alkyl chain of 3-Undecylthiophene facilitates hydrophobic interactions, enabling the stable attachment of B-PMUT to surfaces like silanized glass [, ].

- Biorecognition: The biotin moiety allows for specific and strong binding to streptavidin. This biotin-streptavidin interaction enables the immobilization of streptavidin-conjugated enzymes like alkaline phosphatase, creating a functional biosensor platform [, ].

Q4: How has 3-Undecylthiophene been used in chemiluminescence-based biosensors?

A4: Researchers have developed a chemiluminescence-based pesticide biosensor using a biotinylated copolymer containing 3-Undecylthiophene [, ]. The biosensor works by immobilizing a streptavidin-conjugated alkaline phosphatase onto a glass surface modified with the biotinylated copolymer. Alkaline phosphatase dephosphorylates a specific substrate, producing a chemiluminescent signal. This signal is inhibited by organophosphorus pesticides like paraoxon and methyl parathion, allowing for their detection [, ].

Q5: What is the significance of the alkyl chain length in poly(3-alkylthiophene)s like 3-Undecylthiophene?

A5: The alkyl chain length in poly(3-alkylthiophene)s, like 3-Undecylthiophene, significantly influences the polymer's solubility and self-assembly properties []. Longer alkyl chains, such as the undecyl group in 3-Undecylthiophene, enhance solubility in organic solvents and contribute to the formation of more ordered structures in the solid state []. This control over morphology and processability is crucial for applications like organic electronics and sensing.

Q6: Are there any known alternatives or substitutes for 3-Undecylthiophene in these applications?

A6: While 3-Undecylthiophene exhibits specific properties suitable for the discussed applications, researchers continue to explore alternative materials. Other polythiophene derivatives with varying alkyl chain lengths or functional groups could offer advantages in terms of cost, synthesis, or specific performance characteristics []. Additionally, alternative immobilization strategies for enzymes and other biomolecules, such as using different polymers or surface modification techniques, are constantly being developed.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。